molecular formula C12H12BNO3 B2657126 (6-(Benzyloxy)pyridin-2-yl)boronic acid CAS No. 2096339-18-1

(6-(Benzyloxy)pyridin-2-yl)boronic acid

Cat. No.: B2657126
CAS No.: 2096339-18-1
M. Wt: 229.04
InChI Key: NMEPOSOMGLQQNQ-UHFFFAOYSA-N
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Description

(6-(Benzyloxy)pyridin-2-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with a benzyloxy group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(Benzyloxy)pyridin-2-yl)boronic acid typically involves the borylation of a halogenated pyridine derivative. One common method is the halogen-metal exchange followed by borylation. For instance, a brominated pyridine can undergo halogen-metal exchange with an organolithium reagent, followed by reaction with a boron-containing reagent such as trimethyl borate or pinacolborane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of reagents and solvents is also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(6-(Benzyloxy)pyridin-2-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:

Common Reagents and Conditions

Major Products

    Suzuki-Miyaura Coupling: The major products are biaryl compounds or other coupled products.

    Oxidation: Phenols or other oxygenated derivatives.

    Protodeboronation: The corresponding hydrogenated pyridine derivative.

Scientific Research Applications

(6-(Benzyloxy)pyridin-2-yl)boronic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (6-(Benzyloxy)pyridin-2-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-(Benzyloxy)pyridin-2-yl)boronic acid is unique due to the presence of the benzyloxy group, which can influence its reactivity and the properties of the resulting coupled products. This makes it particularly useful in the synthesis of complex molecules where specific functional groups are required.

Properties

IUPAC Name

(6-phenylmethoxypyridin-2-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BNO3/c15-13(16)11-7-4-8-12(14-11)17-9-10-5-2-1-3-6-10/h1-8,15-16H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMEPOSOMGLQQNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC(=CC=C1)OCC2=CC=CC=C2)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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